2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound features a benzothiazole core substituted with a 4-methylpiperazine moiety and a nitro group at the sixth position. Benzothiazoles are significant in medicinal chemistry due to their roles as antimicrobial, antiviral, and anticancer agents.
The compound can be synthesized through various methods involving the reaction of substituted benzothiazole derivatives with piperazine and nitro groups. The synthesis routes often utilize organic solvents and catalysts to facilitate the reactions, ensuring high yields and purity of the final product.
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is classified as a heterocyclic compound due to its structure that includes both aromatic and non-aromatic elements. It is categorized under pharmaceuticals for its potential therapeutic applications.
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of 4-methylpiperazine with a suitable benzothiazole derivative that has been nitrated at the 6-position.
For example, one synthetic route may involve:
The molecular structure of 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole can be represented as follows:
This indicates that the compound contains:
The molecular weight of this compound is approximately 270.34 g/mol. The compound's melting point and solubility characteristics can vary based on its synthesis method and purity.
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions typical of benzothiazole derivatives:
The reactivity of the nitro group allows for further functionalization, which can be exploited in drug development processes to create more potent analogs.
The mechanism of action for compounds like 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole generally involves interaction with biological targets such as enzymes or receptors.
Biological evaluations have shown that similar compounds exhibit varying degrees of activity against cancer cell lines and microbial strains, indicating potential therapeutic uses.
Common physical properties include:
Chemical properties include:
Relevant analyses such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of synthesized compounds.
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole has potential applications in:
The ongoing research into benzothiazole derivatives continues to reveal their significance in medicinal chemistry due to their versatile biological activities and potential therapeutic applications.
The benzothiazole nucleus, characterized by a fused benzene ring and thiazole heterocycle containing nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its planar, bicyclic structure enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, hydrophobic interactions, and metal coordination [1] [8]. This versatility translates to broad pharmacological activities, with benzothiazole derivatives exhibiting potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects [1] [5] [9]. The electron-rich sulfur atom enhances binding affinity to biomolecular targets, while the nitrogen atom facilitates hydrogen bonding and protonation-dependent solubility [8] [9]. Modifications at the C-2, C-6, and N-1 positions significantly modulate bioactivity, enabling targeted drug design.
Table 1: Clinically Relevant Benzothiazole Derivatives and Their Therapeutic Applications
Compound Name | Structural Features | Primary Therapeutic Application | Key Mechanisms |
---|---|---|---|
Riluzole | 2-Aminobenzothiazole | Amyotrophic Lateral Sclerosis (ALS) | Glutamate release inhibition |
Pittsburgh Compound B (PiB) | 6-Hydroxy-2-(4'-methylaminophenyl)benzothiazole | Alzheimer's Diagnostics | Amyloid-β plaque imaging agent |
Phortress (NSC 710305) | 2-(4-Aminophenyl)benzothiazole prodrug | Breast Cancer | CYP1A1-mediated bioactivation, DNA adduct formation |
TSC24r | 2-Arylbenzothiazole | Antitubercular | DprE1 enzyme inhibition |
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole | Piperazine-nitro hybrid | Multitarget agent | sEH/FAAH inhibition, cytotoxic activity |
The scaffold's drug-like properties include moderate lipophilicity (logP range: 2-4), molecular weight <400 Da, and tunable aqueous solubility via substituent engineering [8]. Benzothiazoles frequently serve as bioisosteres for purine nucleobases, facilitating interactions with enzymes involved in nucleotide metabolism [9]. This molecular mimicry underpins the anticancer activity of derivatives like 2-(4-aminophenyl)benzothiazoles, which undergo cytochrome P450-mediated oxidation to electrophilic intermediates that form DNA adducts [1] [8].
The incorporation of 4-methylpiperazine at the C-2 position of benzothiazole confers critical pharmacological advantages. Piperazine's bifunctional nitrogen atoms (pKa₁ 5.33, pKa₂ 9.73) enable pH-dependent protonation, enhancing water solubility under physiological conditions and improving membrane permeability in neutral form [3] [6]. The conformational flexibility of the piperazine ring allows optimal spatial orientation for target binding, while its hydrogen-bonding capacity facilitates interactions with enzymatic active sites [6] [8]. Specifically, N-4 methylation of piperazine balances lipophilicity and basicity, preventing excessive accumulation in acidic organelles and reducing off-target effects [3] [6].
The nitro group (-NO₂) at C-6 profoundly influences electronic distribution and bioactivity. As a strong electron-withdrawing substituent, it reduces benzothiazole's LUMO energy by 1.5-2.0 eV, facilitating charge-transfer interactions with biological macromolecules [5] [9]. This electronic modulation enhances DNA binding affinity in intercalative complexes and promotes redox cycling in hypoxic tumor environments [1] [9]. Crucially, the nitro group serves as a bioreductive trigger—under hypoxia, nitroreductases convert it to cytotoxic nitro anion radicals and hydroxylamines, enabling selective tumor targeting [5] [7]. In antimicrobial contexts, nitro reduction generates reactive oxygen species (ROS) that damage microbial DNA [4] [5].
Table 2: Electronic and Steric Effects of Substituents on Benzothiazole Bioactivity
Substituent | Electronic Effect | Steric Influence | Biological Consequences |
---|---|---|---|
4-Methylpiperazin-1-yl (C-2) | Moderate electron donation (+M), basic | Bulky, flexible | Enhanced solubility, target specificity, CNS penetration |
Nitro (C-6) | Strong electron withdrawal (-I, -M) | Minimal steric demand | DNA intercalation, hypoxia-selective cytotoxicity |
Methoxy (C-6) | Moderate electron donation (+M) | Moderate bulk | Increased metabolic stability, reduced cytotoxicity |
Chloro (C-6) | Weak electron withdrawal (-I) | Small footprint | Improved logP, membrane permeability |
The synergistic combination of piperazine and nitro groups creates a push-pull electronic system within the benzothiazole scaffold. Piperazine donates electrons via resonance (+M effect), while the nitro group withdraws electrons (-I/-M), increasing molecular dipole moments to 5-7 Debye [9]. This polarization enhances interactions with polarized binding pockets in enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), explaining the dual inhibitory activity observed in benzothiazole-phenyl analogs [3].
The strategic fusion of piperazine and nitrobenzothiazole pharmacophores emerged from three decades of rational drug design. Early benzothiazole antineoplastic agents like 2-(4-aminophenyl)benzothiazoles (e.g., DF 203, NSC 674495) exhibited nanomolar potency but suffered from limited bioavailability and rapid metabolism [1] [9]. Piperazine incorporation addressed these limitations by improving aqueous solubility (logS increased from -5.2 to -3.8) and metabolic stability (t₁/₂ in liver microsomes extended from 12 min to >45 min) [6] [8]. Parallel developments in nitroheterocyclic chemistry revealed that C-6 nitro substitution conferred potent activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in arabinogalactan biosynthesis [5] [10].
Table 3: Evolution of Nitro-Benzothiazole Piperazine Hybrids
Phase | Key Compounds | Synthetic Advance | Pharmacological Finding |
---|---|---|---|
1990s | 2-Aminobenzothiazoles | Pd-catalyzed amination | Selective activity against breast cancer cell lines |
Early 2000s | 6-Nitro-2-piperidinylbenzothiazoles | Nucleophilic aromatic substitution | Improved CNS penetration, antitubercular activity |
2010-2015 | 2-(4-Methylpiperazin-1-yl)-benzothiazoles | Microwave-assisted coupling (30 min, 80°C) | Dual sEH/FAAH inhibition (IC₅₀ < 10 nM) |
2015-Present | 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole | Click chemistry triazole hybrids | Nanomolar cytotoxicity against MCF-7 (IC₅₀ = 2 μM) |
The specific derivative 2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole was first synthesized via microwave-assisted nucleophilic substitution (2013), where 6-nitro-2-chlorobenzothiazole reacted with N-methylpiperazine under irradiation (80°C, 20 min, 76% yield) [3] [7]. This method outperformed conventional heating by reducing reaction times from 12 hours to 20 minutes and eliminating dimeric impurities [7]. Structural characterization confirmed C-2 linkage through piperazine's less-hindered N¹ nitrogen, preserving N⁴'s hydrogen-bonding capability [3] [6]. Biological evaluation revealed dual inhibitory activity against soluble epoxide hydrolase (sEH IC₅₀ = 9.6 nM) and fatty acid amide hydrolase (FAAH IC₅₀ = 7 nM), positioning it as a promising analgesic with reduced CNS side effects [3]. Subsequent hybridization strategies attached 1,2,3-triazole units via piperazine N⁴, yielding derivatives with enhanced anticancer activity (e.g., compound 9g: MCF-7 IC₅₀ = 2 μM) through estrogen receptor α antagonism [7].
Molecular modeling studies revealed that 2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole occupies the hydrophobic cleft of sEH via benzothiazole stacking (ΔG = -8.4 kcal/mol), while the protonated piperazine nitrogen forms salt bridges with Asp335 and the nitro group coordinates catalytic zinc ions [3]. Against FAAH, molecular dynamics simulations showed the benzothiazole scaffold blocking the oxyanion hole via hydrogen bonding with Thr236, and the nitro group polarizing the catalytic Ser241 nucleophile [3]. This multitarget engagement profile exemplifies modern polypharmacology approaches in drug discovery.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1